molecular formula C12H13NO B072826 2,3,6-Trimethylquinolin-4-OL CAS No. 1447-42-3

2,3,6-Trimethylquinolin-4-OL

Cat. No. B072826
CAS RN: 1447-42-3
M. Wt: 187.24 g/mol
InChI Key: SNXBHMPKNBRNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives typically involves nucleophilic substitution reactions, condensation cyclizations, or specific modifications of simpler quinoline precursors. For example, the synthesis of 4-aminoquinazoline derivatives is achieved through the nucleophilic substitution reaction of chloroquinazoline and aryl amine (Liu et al., 2007). Another method involves sulfuric acid-promoted condensation cyclization of ethynylanilines with arylaldehydes in alcoholic solvents, offering an efficient one-pot synthesis route for arylquinolines (Wang et al., 2009).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including their geometric and electronic configurations, is often elucidated using X-ray crystallography, NMR, and computational methods. For instance, novel methoxyquinoline derivatives have been characterized revealing insights into their molecular geometry, optimized using density functional theory (DFT) and Hartree–Fock (HF) methods (Ökten et al., 2021).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, leading to a wide range of biological activities. The synthesis of N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives illustrates the potential for creating compounds with significant antiproliferative activities against cancer cells (Liu et al., 2007).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. The crystal structure determinations of methyl 3,4,5-trimethoxybenzoate and 1,2-dihydro-2,2,4-trimethylquinoline derivatives provide insights into their solid-state characteristics and intermolecular interactions (Fotie et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of quinoline derivatives, are influenced by their molecular structure. Studies such as the synthesis and in vitro evaluation of octahydroquinazoline-2,5-dione derivatives highlight their potential as calcium antagonist agents, showcasing the diverse chemical properties these compounds can exhibit (Yarim et al., 2003).

Scientific Research Applications

Antitumor Activity

2,3,6-Trimethylquinolin-4-OL derivatives have shown potential as antitumor agents. For example, a study by Chou et al. (2010) focused on the design, synthesis, and preclinical evaluation of new 2-phenylquinolin-4-ones (2-PQs) derivatives, demonstrating significant inhibitory activity against various tumor cell lines. One of the potent analogues, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, selectively inhibited cancer cell lines in a National Cancer Institute evaluation. Additionally, compound 15, derived from these studies, exhibited activity comparable to doxorubicin in Hep3B xenograft models, highlighting its promise as a clinical candidate for cancer treatment Design, synthesis, and preclinical evaluation of new 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives as potent antitumor agents.

Tubulin Polymerization Inhibition

Another study by Lee et al. (2011) explored 5-amino-2-aroylquinolines, which are structurally related to 2,3,6-trimethylquinolin-4-OL, as tubulin polymerization inhibitors. By modifying the linkers and functional groups, they identified compounds with substantial antiproliferative activity against various cancer cell lines. This research underscores the potential of 2,3,6-trimethylquinolin-4-OL derivatives in developing new cancer therapies that target tubulin polymerization, a critical process in cell division 5-Amino-2-aroylquinolines as highly potent tubulin polymerization inhibitors. Part 2. The impact of bridging groups at position C-2.

Antioxidant Use in Animal Feed

Ethoxyquin, a derivative of 2,3,6-trimethylquinolin-4-OL, is widely used as an antioxidant in animal feed to protect against lipid peroxidation. Despite its effectiveness in preserving feed quality, there have been concerns regarding its safety, prompting further studies to reevaluate its toxicity. This application and the associated safety assessments highlight the importance of 2,3,6-trimethylquinolin-4-OL derivatives in maintaining feed quality while ensuring safety Ethoxyquin: An Antioxidant Used in Animal Feed.

properties

IUPAC Name

2,3,6-trimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-5-11-10(6-7)12(14)8(2)9(3)13-11/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXBHMPKNBRNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556621
Record name 2,3,6-Trimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trimethylquinolin-4-OL

CAS RN

1447-42-3
Record name 2,3,6-Trimethyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Trimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.